molecular formula C8H18O6S2 B11852574 2,2'-(Butane-1,4-diyldisulfonyl)diethanol

2,2'-(Butane-1,4-diyldisulfonyl)diethanol

Cat. No.: B11852574
M. Wt: 274.4 g/mol
InChI Key: PTPKLKBKOPEXQC-UHFFFAOYSA-N
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Description

2,2’-(Butane-1,4-diyldisulfonyl)diethanol is an organic compound characterized by its unique structure, which includes two sulfonyl groups attached to a butane backbone and two ethanol groups. This compound is typically a colorless to pale yellow liquid and is known for its strong reducing properties. It is soluble in water and various organic solvents, making it versatile for different applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-1,4-diyldisulfonyl)diethanol can be achieved through the alkylation of 2,2’-methylenebis(ethanol)The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Butane-1,4-diyldisulfonyl)diethanol typically involves large-scale alkylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butane-1,4-diyldisulfonyl)diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-(Butane-1,4-diyldisulfonyl)diethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(Butane-1,4-diyldisulfonyl)diethanol exerts its effects involves its strong reducing properties. The compound can donate electrons to other molecules, thereby reducing them. This electron donation can affect various molecular targets and pathways, including those involved in redox reactions and protein modifications .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Butane-1,4-diyldisulfonyl)diethanol
  • 2,2’-(Butane-1,4-diyldisulfonyl)dimethanol
  • 2,2’-(Butane-1,4-diyldisulfonyl)dipropanol

Uniqueness

2,2’-(Butane-1,4-diyldisulfonyl)diethanol is unique due to its specific combination of sulfonyl and ethanol groups, which confer distinct chemical properties. Compared to its analogs, it offers a balance of solubility and reactivity that makes it particularly useful in a variety of applications .

Properties

Molecular Formula

C8H18O6S2

Molecular Weight

274.4 g/mol

IUPAC Name

2-[4-(2-hydroxyethylsulfonyl)butylsulfonyl]ethanol

InChI

InChI=1S/C8H18O6S2/c9-3-7-15(11,12)5-1-2-6-16(13,14)8-4-10/h9-10H,1-8H2

InChI Key

PTPKLKBKOPEXQC-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)CCO)CS(=O)(=O)CCO

Origin of Product

United States

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